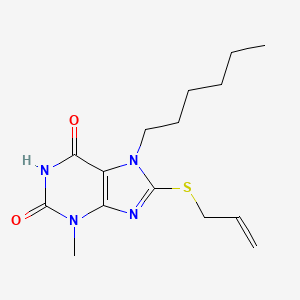

7-Hexyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione

Description

Properties

IUPAC Name |

7-hexyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2S/c1-4-6-7-8-9-19-11-12(16-15(19)22-10-5-2)18(3)14(21)17-13(11)20/h5H,2,4,6-10H2,1,3H3,(H,17,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDVNLTYMMNEQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(N=C1SCC=C)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hexyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of anhydrous solvents and catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-Hexyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

Substitution: Nucleophilic substitution reactions can replace the prop-2-enylsulfanyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides and amines can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted purine derivatives .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry. Key areas of application include:

Antitumor Activity

Research indicates that 7-Hexyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione can induce apoptosis in various cancer cell lines. Mechanisms of action include:

- Activation of Caspases : The compound activates caspases, which are crucial for the apoptotic process.

- Modulation of Bcl-2 Family Proteins : It influences proteins that regulate apoptosis, leading to increased cell death in tumor cells .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the following mechanisms:

- Reduction of Pro-inflammatory Cytokines : In vitro studies demonstrate that it lowers levels of cytokines such as TNF-alpha and IL-6, which are involved in inflammatory responses.

- Potential Use in Rheumatic Diseases : Given its anti-inflammatory properties, it may serve as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that often have adverse effects .

Neuroprotective Properties

Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces cytokine levels | |

| Neuroprotective | Protects against oxidative stress |

Antitumor Study

In a study involving human breast cancer cell lines, treatment with 7-Hexyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione led to:

- A significant reduction in cell viability.

- Increased markers of apoptosis compared to control groups.

Anti-inflammatory Study

In an acute inflammation model:

- Administration of the compound resulted in decreased levels of TNF-alpha and IL-6.

This suggests its potential use in managing inflammatory conditions effectively.

Neuroprotection Study

In vitro experiments with neuronal cell cultures exposed to oxidative stress demonstrated:

- A significant reduction in cell death when treated with the compound compared to untreated controls.

This indicates its potential role in neuroprotection.

Mechanism of Action

The mechanism of action of 7-Hexyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Molecular Data :

- Molecular Formula : C₁₅H₂₂N₄O₂S (as per ) or C₁₅H₂₄N₄O₂S (as per ).

- Molecular Weight : 324.4 g/mol ().

- SMILES :

CCCCCCN1C2=C(N=C1SCC=C)N(C(=O)NC2=O)C. - Key Properties: XLogP3 = 3.4 (moderate lipophilicity), hydrogen bond donors = 1, acceptors = 4 .

Discrepancies in molecular formulas between sources (C₁₅H₂₂ vs.

Comparison with Structural Analogues

Table 1: Structural and Molecular Comparison

Structural Differences and Implications

Position 7 Substituents: The hexyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., allyl in or 2-ethoxyethyl in ). This may improve membrane permeability but reduce aqueous solubility .

Position 8 Modifications: Prop-2-enylsulfanyl (allyl thioether) in the target compound vs. ethylsulfanyl () or mercapto (): Thioether groups generally increase stability compared to thiols (-SH), while allyl groups may confer reactivity for further functionalization . Styryl groups (e.g., in Istradefylline) enable conjugation with aromatic systems, critical for adenosine receptor antagonism .

Position 3 Substituents :

- The methyl group is common across analogues, suggesting its role in maintaining the purine-dione scaffold’s conformational stability.

Pharmacokinetic Considerations

- Metabolic Stability : Allyl thioethers may undergo oxidation to sulfoxides, necessitating stability studies .

Q & A

Q. How do steric and electronic effects of the hexyl and prop-2-enylsulfanyl groups influence reactivity?

- Methodology : Perform Hammett analysis or frontier molecular orbital (FMO) calculations to quantify substituent effects. Compare experimental reaction rates (e.g., SN2 displacement) with computed activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.